molecular formula C14H18ClNO2 B11016256 (2E)-3-(2-chlorophenyl)-N-(3-ethoxypropyl)prop-2-enamide

(2E)-3-(2-chlorophenyl)-N-(3-ethoxypropyl)prop-2-enamide

Cat. No.: B11016256
M. Wt: 267.75 g/mol
InChI Key: XMMOAIGUNGQDHW-CMDGGOBGSA-N
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Description

(2E)-3-(2-chlorophenyl)-N-(3-ethoxypropyl)prop-2-enamide is an organic compound with a complex structure that includes a chlorophenyl group, an ethoxypropyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chlorophenyl)-N-(3-ethoxypropyl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorobenzaldehyde, undergoes a reaction with a suitable reagent to form the chlorophenyl intermediate.

    Addition of the Ethoxypropyl Group: The intermediate is then reacted with 3-ethoxypropylamine under controlled conditions to introduce the ethoxypropyl group.

    Formation of the Prop-2-enamide Moiety: Finally, the compound undergoes a condensation reaction with acrylamide to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving automated systems and continuous flow reactors to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chlorophenyl)-N-(3-ethoxypropyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(2E)-3-(2-chlorophenyl)-N-(3-ethoxypropyl)prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (2E)-3-(2-chlorophenyl)-N-(3-ethoxypropyl)prop-2-enamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2-bromophenyl)-N-(3-ethoxypropyl)prop-2-enamide: Similar structure but with a bromine atom instead of chlorine.

    (2E)-3-(2-fluorophenyl)-N-(3-ethoxypropyl)prop-2-enamide: Similar structure but with a fluorine atom instead of chlorine.

    (2E)-3-(2-methylphenyl)-N-(3-ethoxypropyl)prop-2-enamide: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorine atom in (2E)-3-(2-chlorophenyl)-N-(3-ethoxypropyl)prop-2-enamide imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(3-ethoxypropyl)prop-2-enamide

InChI

InChI=1S/C14H18ClNO2/c1-2-18-11-5-10-16-14(17)9-8-12-6-3-4-7-13(12)15/h3-4,6-9H,2,5,10-11H2,1H3,(H,16,17)/b9-8+

InChI Key

XMMOAIGUNGQDHW-CMDGGOBGSA-N

Isomeric SMILES

CCOCCCNC(=O)/C=C/C1=CC=CC=C1Cl

Canonical SMILES

CCOCCCNC(=O)C=CC1=CC=CC=C1Cl

Origin of Product

United States

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